![molecular formula C20H20N4O5S B2401956 4-[(4-méthylphénylsulfamoyl)-3-méthyl-1H-pyrazol-4-yl]carbonyl)amino]benzoate de méthyle CAS No. 1324012-19-2](/img/new.no-structure.jpg)

4-[(4-méthylphénylsulfamoyl)-3-méthyl-1H-pyrazol-4-yl]carbonyl)amino]benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

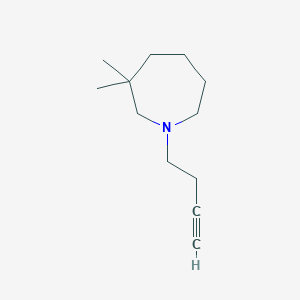

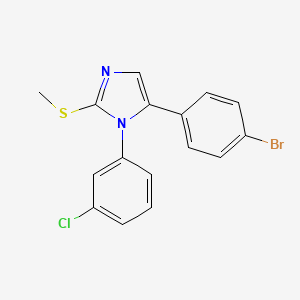

Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.

BenchChem offers high-quality methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse de la structure cristalline

Le composé a été utilisé dans des études d'analyse de la structure cristalline . La structure moléculaire du composé a été déterminée à l'aide de techniques de diffraction des rayons X . Ce type d'analyse peut fournir des informations précieuses sur l'arrangement des atomes dans le cristal et les liaisons chimiques qui maintiennent les atomes ensemble.

Activité antileishmanienne

Le composé a montré une activité antileishmanienne puissante . Dans une étude, il a été constaté qu'il présentait une activité antipromastigote supérieure, qui était significativement plus active que les médicaments standard tels que la miltéfosine et l'amphotéricine B désoxycholate . Cela suggère que le composé pourrait être un candidat potentiel pour le développement de nouveaux médicaments antileishmaniens.

Activité antimalarienne

Le composé a également démontré une activité antimalarienne . Il a été constaté qu'il avait un effet inhibiteur significatif contre Plasmodium berghei, un parasite qui provoque le paludisme chez la souris . Cela indique que le composé pourrait être étudié plus avant comme un agent antimalarique potentiel.

Études d'amarrage moléculaire

Des études d'amarrage moléculaire ont été menées avec le composé . Ces études peuvent aider à comprendre l'interaction entre le composé et sa protéine cible, fournissant des informations sur son mécanisme d'action. Dans ce cas, l'étude d'amarrage a justifié la meilleure activité antileishmanienne du composé .

Synthèse de dérivés de pyrazole

Le composé a été utilisé dans la synthèse de dérivés de pyrazole . Les dérivés de pyrazole sont connus pour leurs divers effets pharmacologiques, et le composé peut servir d'intermédiaire clé dans la synthèse de ces dérivés .

Enquête mécanistique et tautomère

Le composé a été impliqué dans des investigations mécanistiques et tautomères . Comprendre les mécanismes des réactions impliquant le composé et étudier ses formes tautomères peut fournir des informations précieuses sur son comportement chimique .

Mécanisme D'action

Target of Action

The primary target of this compound is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is involved in cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Mode of Action

The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin disrupts the Wnt signaling pathway . Under normal conditions, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. The degradation of β-catenin prevents this, leading to the downregulation of wnt/β-catenin target genes .

Result of Action

The result of the compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C

Propriétés

Numéro CAS |

1324012-19-2 |

|---|---|

Formule moléculaire |

C20H20N4O5S |

Poids moléculaire |

428.46 |

Nom IUPAC |

methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |

InChI |

InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |

Clé InChI |

UHSWDTLFNAJDMP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2401880.png)

![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)

![N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2401890.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)